molecular formula C9H16N2O2 B1498020 (3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 1114985-14-6

(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

Cat. No.: B1498020
CAS No.: 1114985-14-6
M. Wt: 184.24 g/mol
InChI Key: SULDDMOQJXWUNO-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 1114985-14-6) is a high-value, stereochemically defined bicyclic amine that serves as a versatile chiral building block in medicinal chemistry and drug discovery. This compound features a fused hexahydropyrrolo[3,4-b]pyrrole core, a privileged structure found in bioactive molecules. The saturated, rigid bicyclic framework provides a three-dimensional scaffold that is highly sought after for designing novel therapeutic agents, particularly for central nervous system (CNS) targets, as similar octahydropyrrolo[3,4-b]pyrrole derivatives have been investigated for their activity as histamine-3 receptor ligands . Furthermore, the hexahydropyrrolo[3,4-b]pyrrole structure is a key intermediate in the synthesis of complex polycyclic systems, such as hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, demonstrating its utility in constructing diverse chemical libraries for biological screening . The synthetic versatility of this scaffold is underscored by modern, efficient methods like domino reactions, which allow for the stereoselective preparation of polyfunctionalized derivatives from reagents such as bromomaleimides and aminocrotonates . The ethoxycarbonyl group at the 5-position offers a convenient handle for further synthetic manipulation, including hydrolysis to the acid or transformation into other functional groups, enabling its integration into more complex molecules. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDDMOQJXWUNO-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656220
Record name Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114985-14-6
Record name Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole (CAS No. 1114985-14-6) is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 184.24 g/mol
  • Structure : The compound features a hexahydropyrrolo structure with an ethoxycarbonyl group that may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds within the pyrrole class exhibit significant anticancer properties. For instance, research has shown that pyrrole derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule depolymerization and disruption of mitotic spindle formation.

CompoundCell LineIC50 (nM)Mechanism of Action
NT-7-16MDA-MB-43510-16Microtubule disruption
NT-9-21A431100Colchicine site binding

The compound NT-7-16, a pyrrole derivative, was noted for its potent antiproliferative effects against multiple cancer cell lines, demonstrating an IC50 value between 10 to 16 nM, indicating high potency in inhibiting cell growth .

The primary mechanism through which this compound may exert its biological effects involves:

  • Microtubule Dynamics : Similar to other pyrrole derivatives, it is hypothesized that this compound may interact with tubulin, leading to altered microtubule dynamics which is critical in cancer cell proliferation and survival.

Other Biological Activities

In addition to anticancer properties, pyrrole derivatives have been explored for their antibacterial activities. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

  • Antitumor Efficacy in Xenograft Models : In vivo studies involving xenograft models have demonstrated the efficacy of pyrrole derivatives in reducing tumor size without significant toxicity to normal tissues. These findings support the potential clinical application of this compound as an anticancer agent.
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and overcome drug resistance mechanisms commonly observed in cancer treatment.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Hypothesized Effects

Compound Name Substituent(s) Stereochemistry Key Features
(3aS,6aS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole (Target) Ethoxycarbonyl at C5 (3aS,6aS) Lipophilic ester group; potential metabolic stability via ester hydrolysis
(3aS,6aS)-1-Methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl Methyl at N1 (3aS,6aS) Increased basicity at N1; reduced steric hindrance compared to ethoxycarbonyl
(3aR,6aS)-5-(2-Hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl 2-Hydroxyethyl at C5 (3aR,6aS) Enhanced hydrophilicity; potential for H-bonding but lower metabolic stability
(4aR,7aR)-1-Methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl Methyl at N1 (4aR,7aR) Expanded ring system (pyridine inclusion); altered pKa and binding affinity
(3aR,6aS)-5-Ethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl Ethyl at C5 (3aR,6aS) Moderate lipophilicity; potential for improved membrane permeability

Substituent Effects

  • Ethoxycarbonyl vs. Alkyl Groups : The ethoxycarbonyl group in the target compound confers greater electron-withdrawing effects compared to methyl or ethyl substituents. This may reduce the basicity of adjacent nitrogen atoms, impacting protonation states under physiological conditions.
  • Hydroxyethyl vs. Ethyl : The 2-hydroxyethyl analog introduces polarity and hydrogen-bonding capacity, which could enhance solubility but may also render it susceptible to oxidative metabolism or enzymatic degradation.

Stereochemical Variations

The (3aS,6aS) configuration in the target compound contrasts with analogs like (3aR,6aS) or (4aR,7aR). For instance:

  • The (4aR,7aR) octahydro-pyrrolo-pyridin derivatives incorporate a pyridine ring, modifying electronic properties and rigidity compared to the all-pyrrolidine core.

Ring System Modifications

Compounds such as (4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl replace one pyrrolidine ring with a pyridine.

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step organic reaction sequence involving:

  • Construction of the bicyclic hexahydropyrrolo[3,4-b]pyrrole core,
  • Introduction of the ethoxycarbonyl group at the 5-position,
  • Control of stereochemistry to obtain the (3aS,6aS) configuration,
  • Purification and characterization of the final compound.

A common approach begins with protected hexahydropyrrolo[3,4-b]pyrrole intermediates, such as tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Deprotection under acidic conditions followed by ethoxycarbonylation using ethyl chloroformate leads to the target compound.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Appropriate diamine and diketone precursor; acid/base catalysis Formation of bicyclic hexahydropyrrolo[3,4-b]pyrrole core
2 Protection tert-Butyl protection of amine/carboxyl groups Stabilizes intermediate for subsequent steps
3 Deprotection Acidic conditions (e.g., TFA in dichloromethane) Removal of protecting group
4 Ethoxycarbonylation Ethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Introduction of ethoxycarbonyl substituent at C-5
5 Purification Preparative chiral HPLC (cellulose-based stationary phase) Achieves enantiomeric purity (3aS,6aS)

This sequence ensures high stereoselectivity and purity suitable for pharmaceutical applications.

Industrial Scale Considerations

For industrial production, optimization includes:

  • Use of continuous flow reactors to enhance reaction control and scalability,
  • Automated synthesis platforms to improve reproducibility,
  • Optimization of solvent systems and catalysts to maximize yield and minimize waste,
  • Implementation of in-line monitoring (e.g., LC-MS) for real-time quality control.

Reaction Types and Conditions

Key Reaction Types

  • Cyclization: Forms the bicyclic core via intramolecular nucleophilic attack.
  • Protection/Deprotection: Protecting groups like tert-butyl esters safeguard reactive sites.
  • Ethoxycarbonylation: Installation of the ethoxycarbonyl group using ethyl chloroformate.
  • Purification: Chiral chromatographic techniques to separate stereoisomers.

Common Reagents and Catalysts

Reaction Step Reagents/Catalysts Solvents Temperature/Time
Cyclization Acid/base catalysts (e.g., HCl, NaOH) Polar aprotic solvents (e.g., DMF, DMSO) Ambient to reflux, hours
Protection tert-Butyl chloroformate Dichloromethane 0-25°C, 1-2 hours
Deprotection Trifluoroacetic acid (TFA) Dichloromethane 0-25°C, 30 min to 1 hour
Ethoxycarbonylation Ethyl chloroformate, triethylamine Dichloromethane 0-25°C, 1-3 hours
Purification Chiral stationary phase HPLC Hexane/isopropanol mixtures Room temperature

Analytical and Purification Techniques

Enantiomeric Purity and Structural Confirmation

  • Chiral HPLC: Cellulose-based columns (e.g., Chiralpak® IC) separate stereoisomers effectively.
  • NMR Spectroscopy: High-resolution ^1H and ^13C NMR confirm bicyclic structure and substituent placement; characteristic chemical shifts for ethoxycarbonyl group (δ ~4.2 ppm for CH2, δ ~1.3 ppm for CH3).
  • X-ray Crystallography: Definitive stereochemical assignment and confirmation of bicyclic framework.
  • IR Spectroscopy: Carbonyl stretching at ~1700 cm^-1 confirms ester functionality.
  • LC-MS: Monitors reaction progress and purity.

Example Data Table: NMR Chemical Shifts

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment
Ethoxycarbonyl CH2 4.15 - 4.25 Quartet OCH2 of ethoxy group
Ethoxycarbonyl CH3 1.25 - 1.35 Triplet CH3 of ethoxy group
Pyrrolidine ring protons 3.0 - 4.0 Multiplet Bicyclic ring protons
NH proton (if present) 7.0 - 8.5 Broad singlet Amine proton (if not protected)

Research Findings and Optimization Strategies

Stereochemical Control

  • Use of chiral starting materials or chiral catalysts enhances stereoselectivity.
  • Preparative chiral HPLC is essential for final purification to achieve >99% enantiomeric excess.
  • Reaction monitoring by LC-MS and NMR ensures minimal racemization.

Computational Insights

  • Density Functional Theory (DFT) calculations assist in predicting conformational stability and reaction pathways.
  • Cremer-Pople puckering parameters quantify bicyclic ring distortions, guiding synthetic modifications to improve yield and selectivity.

Reaction Yield and Purity

Step Yield (%) Purity (%) Notes
Cyclization 75-85 ~90 Dependent on precursor purity
Protection 90-95 >95 High efficiency
Deprotection 85-90 >95 Mild acidic conditions preferred
Ethoxycarbonylation 80-90 >98 Controlled addition critical
Overall Yield 50-65 >98 Multi-step cumulative yield

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Protected hexahydropyrrolo[3,4-b]pyrrole derivatives
Key Reactions Cyclization, protection/deprotection, ethoxycarbonylation
Catalysts/Reagents Acid/base catalysts, tert-butyl chloroformate, ethyl chloroformate, triethylamine
Solvents Dichloromethane, DMF, DMSO
Purification Techniques Preparative chiral HPLC, flash chromatography
Analytical Techniques NMR, IR, LC-MS, X-ray crystallography
Stereochemical Control Chiral resolution, use of chiral stationary phases
Industrial Scale Methods Continuous flow chemistry, automated synthesis, in-line monitoring
Typical Overall Yield 50-65%
Enantiomeric Purity >99% after chiral purification

Q & A

What are the key considerations for synthesizing (3aS,6aS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus
Synthesis of this bicyclic pyrrolidine derivative requires careful selection of protective groups (e.g., tert-butyloxycarbonyl (Boc) groups) to preserve stereochemistry during ring closure. For example, tert-butyl esters are commonly used to stabilize intermediates, as seen in analogous compounds like (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester . Reaction parameters such as temperature (e.g., reflux vs. room temperature) and catalysts (e.g., palladium with BINAP ligands for coupling reactions) critically impact enantiomeric purity. Evidence from similar compounds highlights the importance of sodium tert-butoxide and toluene solvent systems in achieving high yields while retaining stereochemical integrity .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Focus
Characterization relies on NMR spectroscopy (1H and 13C) to verify stereochemistry at the 3a and 6a positions, as well as mass spectrometry (MS) to confirm molecular weight (e.g., C11H20N2O2 for the Boc-protected analog) . Chromatographic methods (e.g., silica gel column chromatography with gradients of ethyl acetate/hexane) are essential for separating diastereomers, as demonstrated in the purification of related pyrrolo[3,4-c]pyrrole derivatives . Purity ≥95% is typically validated via HPLC with UV detection at 254 nm .

What experimental strategies are recommended for analyzing the compound’s acute toxicity profile in preclinical studies?

Advanced Research Focus
Acute toxicity assessment should follow OECD guidelines, with emphasis on oral, dermal, and inhalation routes (Category 4 per EU-GHS/CLP classifications). Key Organics Limited’s safety data for structurally related compounds suggest LD50 values >300 mg/kg (oral) and >1,000 mg/kg (dermal), but discrepancies may arise due to stereochemical variations . Mitigation strategies include:

  • In vitro cytotoxicity assays (e.g., HepG2 cell lines) to screen for hepatotoxicity.
  • Metabolite profiling to identify reactive intermediates (e.g., ethoxycarbonyl hydrolysis products).

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Contradictions in pharmacological data (e.g., anti-inflammatory vs. neurotoxic effects) often stem from stereochemical impurities or assay-specific variability . For example, the (3aR,6aS) configuration in analogs shows enhanced receptor binding compared to (3aS,6aR) isomers . Methodological solutions include:

  • Chiral HPLC to isolate enantiomers.
  • Dose-response studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess context-dependent activity.
  • Computational docking (e.g., AutoDock Vina) to model interactions with targets like σ1 receptors .

What advanced techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus
Stability studies should employ accelerated degradation protocols :

  • Forced degradation in acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C/75% RH.
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar bicyclic pyrrolidines) .
  • pH-solubility profiling using shake-flask methods, as ethoxycarbonyl groups may hydrolyze to carboxylic acids under alkaline conditions .

How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Advanced Research Focus
SAR optimization strategies include:

  • Substitution at the 5-ethoxycarbonyl group : Replacing ethyl with bulkier tert-butyl groups enhances metabolic stability but reduces solubility .
  • Modification of the pyrrolidine ring : Introducing electron-withdrawing groups (e.g., fluorine) at position 1 improves binding to monoamine transporters, as seen in analogs like rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole derivatives .
  • Pharmacophore modeling (e.g., Schrödinger’s Phase) to align substituents with target binding pockets .

What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Focus
In silico ADME prediction using tools like SwissADME or ADMETLab 2.0:

  • LogP : Predicted ~1.5 (moderate lipophilicity due to ethoxycarbonyl).
  • Blood-brain barrier (BBB) permeability : Likely low (PSA >80 Ų), aligning with neuroprotective analogs .
  • CYP450 inhibition : High risk for CYP3A4 interaction based on pyrrolidine nitrogen basicity (pKa ~8.5) .

How should researchers address discrepancies in reported synthetic yields for this compound?

Advanced Research Focus
Yield variability (e.g., 49–95% in similar syntheses) often arises from:

  • Catalyst loading : Pd2(dba)3 at <5 mol% improves cost efficiency.
  • Purification challenges : Switch from silica gel to reverse-phase HPLC for polar intermediates.
  • Scale-up effects : Batch vs. flow chemistry optimization to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
Reactant of Route 2
(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.